Petrobactin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Petrobactin is a natural product found in Bacillus anthracis with data available.

Wissenschaftliche Forschungsanwendungen

Iron Acquisition in Pathogenic Bacteria

Petrobactin plays a crucial role in the survival of pathogenic bacteria by facilitating iron acquisition in iron-limited environments, such as during infections.

- Mechanism of Action : this compound binds iron with high affinity, allowing bacteria to extract this essential nutrient from host tissues or environmental sources. For instance, studies have shown that Bacillus anthracis utilizes this compound to scavenge iron during infection, which is critical for its virulence .

- Case Study : In a murine model of inhalational anthrax, the absence of this compound synthesis significantly impaired bacterial growth and virulence, demonstrating its essential role in pathogenesis .

Environmental Applications

This compound's ability to bind iron not only aids pathogenic bacteria but also contributes to biogeochemical cycling in marine ecosystems.

- Marine Iron Cycling : Research indicates that this compound facilitates the acquisition of iron from mineral sources and weak iron-ligand complexes in marine environments. This process enhances the bioavailability of iron, which is often a limiting nutrient in oceanic waters .

- Detection in Seawater : this compound has been detected directly from seawater samples, highlighting its role in marine microbial communities and suggesting potential applications in studying microbial ecology and nutrient cycling .

Biotechnological Potential

The unique properties of this compound present opportunities for biotechnological applications.

- Bioremediation : Given its ability to mobilize iron from various sources, this compound could be utilized in bioremediation strategies to enhance the bioavailability of nutrients for beneficial microbes in contaminated environments.

- Pharmaceutical Development : Understanding the biosynthetic pathways and mechanisms of action of this compound could lead to the development of novel therapeutics targeting siderophore-mediated iron acquisition pathways in pathogens like Bacillus anthracis .

Comparative Analysis of this compound Production

The following table summarizes key findings related to this compound production across different bacterial species:

| Bacterial Species | Siderophore Produced | Role in Iron Acquisition | Pathogenicity Implications |

|---|---|---|---|

| Bacillus anthracis | This compound | High-affinity iron binding | Essential for virulence during infection |

| Alteromonas spp. | This compound | Acquires iron from mineral sources | Enhances growth in nutrient-limited environments |

| M. hydrocarbonoclasticus | This compound | Similar mechanisms as Bacillus species | Not primarily pathogenic |

Future Research Directions

Continued research into this compound's biosynthesis and transport mechanisms is crucial for understanding its full potential. Key areas for future exploration include:

- Investigating alternative functions of this compound beyond iron acquisition.

- Exploring genetic manipulation techniques to enhance or inhibit this compound production for therapeutic applications.

- Studying the ecological impacts of this compound production on microbial community dynamics.

Eigenschaften

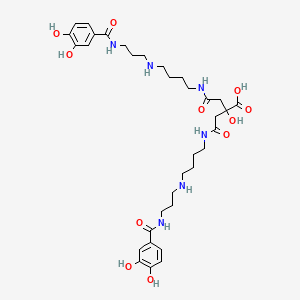

Molekularformel |

C34H50N6O11 |

|---|---|

Molekulargewicht |

718.8 g/mol |

IUPAC-Name |

4-[4-[3-[(3,4-dihydroxybenzoyl)amino]propylamino]butylamino]-2-[2-[4-[3-[(3,4-dihydroxybenzoyl)amino]propylamino]butylamino]-2-oxoethyl]-2-hydroxy-4-oxobutanoic acid |

InChI |

InChI=1S/C34H50N6O11/c41-25-9-7-23(19-27(25)43)31(47)39-17-5-13-35-11-1-3-15-37-29(45)21-34(51,33(49)50)22-30(46)38-16-4-2-12-36-14-6-18-40-32(48)24-8-10-26(42)28(44)20-24/h7-10,19-20,35-36,41-44,51H,1-6,11-18,21-22H2,(H,37,45)(H,38,46)(H,39,47)(H,40,48)(H,49,50) |

InChI-Schlüssel |

GKIMOVAPSAVJHZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1C(=O)NCCCNCCCCNC(=O)CC(CC(=O)NCCCCNCCCNC(=O)C2=CC(=C(C=C2)O)O)(C(=O)O)O)O)O |

Synonyme |

petrobactin petrobactin sulfonate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.